2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine
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Overview
Description
“2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine” is a chemical compound with the CAS Number: 2219353-64-5 . It has a molecular weight of 246.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13Cl2NO/c1-11(2)4-7(11)6-15-9-3-10(13)14-5-8(9)12/h3,5,7H,4,6H2,1-2H3/t7-/m1/s1 . This indicates the presence of a pyridine ring with two chlorine atoms and a methoxy group attached to a cyclopropyl group.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
One study details a method for synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, a compound similar to the one . This synthesis uses POCl3/CH2Cl2/Et3N system as a selective chlorinating reagent from 2-methylpyridineN-oxide under mild conditions, which might be applicable to the compound (Xia Liang, 2007).
Structural Analysis and Crystallography
The structural properties of similar pyridine derivatives have been studied, offering insights into their crystal structures, which could be relevant for understanding the physical and chemical properties of the compound (Sen Ma et al., 2018).
Application in Chemistry and Material Science
Complex Formation and Molecular Interactions
Studies on complexes involving pyridines, such as 2,6-dichloro-4-nitrophenol with pyridines and pyridine N-oxides, can provide a basis for understanding the interaction of the compound with other molecules, which is crucial for its potential applications in material science or as a ligand in coordination chemistry (Z. Dega-Szafran et al., 1996).
Novel Synthetic Pathways
Research focusing on the synthesis of analogues and derivatives of pyridine compounds, such as penclomedine, indicates the potential for developing new compounds with diverse applications, ranging from medicinal chemistry to industrial uses (A. Tiwari et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2)4-7(11)6-15-9-3-10(13)14-5-8(9)12/h3,5,7H,4,6H2,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWAEAKTHYPPHY-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1COC2=CC(=NC=C2Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1COC2=CC(=NC=C2Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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